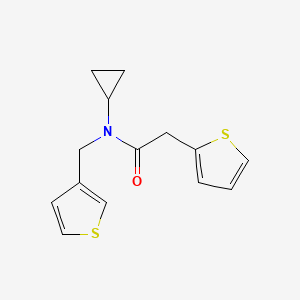
N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H15NOS2 and its molecular weight is 277.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is C12H12N2OS2, with a molecular weight of 264.4 g/mol. The structure consists of cyclopropyl and thiophene moieties, which are known to influence biological activity through various mechanisms.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 264.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have been shown to induce apoptosis in various cancer cell lines.
A study evaluating a series of 1,3,4-thiadiazole derivatives demonstrated that certain compounds effectively activated caspases (caspase 3 and 9) in breast cancer cell lines (MCF7), leading to enhanced apoptosis compared to traditional chemotherapeutics like doxorubicin . While specific data for this compound is limited, the structural similarities suggest potential efficacy in similar pathways.
The proposed mechanism of action for compounds with thiophene groups often involves the modulation of signaling pathways related to cell growth and apoptosis. The activation of caspases indicates a pathway through which these compounds can induce programmed cell death, making them candidates for further development in cancer therapy.
Antimicrobial Activity
In addition to anticancer properties, there is evidence that thiophene derivatives possess antimicrobial activity. A review highlighted the antibacterial effects of various imidazole derivatives against Gram-positive and Gram-negative bacteria . Although direct studies on this compound are not available, its structural components suggest potential antimicrobial efficacy.
Study on Apoptosis Induction
A notable case study involved the synthesis and evaluation of a series of acetamide derivatives that included thiophene rings. These compounds were tested against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly enhanced anticancer activity, suggesting that similar modifications could be explored for this compound .
Antimicrobial Efficacy Analysis
Another relevant study focused on the antibacterial properties of thiophene-containing compounds. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating significant antibacterial potential . This suggests that this compound could be further investigated for its antimicrobial properties.
特性
IUPAC Name |
N-cyclopropyl-2-thiophen-2-yl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(8-13-2-1-6-18-13)15(12-3-4-12)9-11-5-7-17-10-11/h1-2,5-7,10,12H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXFGIJASLYLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














